5-Cyclopropoxy-3-nitropicolinaldehyde
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Overview
Description
Chemical Reactions Analysis
5-Cyclopropoxy-3-nitropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds .
Scientific Research Applications
5-Cyclopropoxy-3-nitropicolinaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action of 5-Cyclopropoxy-3-nitropicolinaldehyde is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The pathways involved may include those related to its aldehyde and nitro functional groups, which can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 5-Cyclopropoxy-3-nitropicolinaldehyde include other nitropicolinaldehydes and cyclopropoxy-substituted aromatic compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, 5-nitropicolinaldehyde and 3-cyclopropoxy-5-nitropicolinaldehyde are structurally related but may have different chemical properties and uses .
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O4/c12-5-8-9(11(13)14)3-7(4-10-8)15-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
HPKQYITVDOFMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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